molecular formula C13H13N5S2 B13370739 N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine

N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine

Cat. No.: B13370739
M. Wt: 303.4 g/mol
InChI Key: IEPUJRKRSONOFS-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine is a complex organic compound featuring a unique structure with multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole derivatives with pyridine-2-carbaldehyde, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Properties

Molecular Formula

C13H13N5S2

Molecular Weight

303.4 g/mol

IUPAC Name

N-methyl-4-[6-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13N5S2/c1-14-12-17-10(6-19-12)8-4-3-5-9(16-8)11-7-20-13(15-2)18-11/h3-7H,1-2H3,(H,14,17)(H,15,18)

InChI Key

IEPUJRKRSONOFS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=NC(=CC=C2)C3=CSC(=N3)NC

Origin of Product

United States

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